molecular formula C24H23F3N4O2 B2764212 N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900870-91-9

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2764212
CAS RN: 900870-91-9
M. Wt: 456.469
InChI Key: GTNKOXSJBNRSCG-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C24H23F3N4O2 and its molecular weight is 456.469. The purity is usually 95%.
BenchChem offers high-quality N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Alzheimer’s Disease Treatment

This compound has been studied for its potential in treating Alzheimer’s disease. It can bind with the alpha7 nicotinic acetylcholine receptor (alpha7nAChR), which is the same binding site as bungarotoxin . Its anti-inflammatory activity suggests it could reduce the toxicity of beta-amyloid on nerve cells, thereby offering neuroprotective effects . Additionally, it may improve learning and memory abilities in experimental animals, indicating its potential as a therapeutic agent against senile dementia induced by beta-amyloid .

NF-κB Inhibition for Cancer Research

The compound has been identified as a potential NF-κB inhibitor, which is significant in the context of cancer research . NF-κB plays a crucial role in the regulation of immune response and cell survival, and its inhibition could lead to the development of new anticancer drugs .

Metabolic and Immunological Diseases

Related compounds have been noted as retinoid nuclear modulators, which are important in treating metabolic and immunological diseases . These diseases often involve complex biochemical pathways, and the modulation of retinoid receptors can be a key therapeutic strategy.

Neuroinflammation and Brain Disorders

Compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine have been associated with the treatment of brain disorders where neuroinflammation is a significant factor . The compound’s impact on inflammatory mediators could be beneficial in conditions involving microglial activation.

Synthesis of Muscle Relaxants

Derivatives of the compound have been used as intermediates in the synthesis of muscle relaxants like papaverine . Papaverine is a vasodilator that has been used to treat spasms of the smooth muscles in the blood vessels.

Organic Synthesis and Chemical Research

The compound’s structure makes it a valuable intermediate in organic synthesis. It can be used to create various chemical structures, which are essential in the development of new pharmaceuticals and materials .

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F3N4O2/c1-15-13-20(28-12-11-16-9-10-18(32-2)19(14-16)33-3)31-23(29-15)21(17-7-5-4-6-8-17)22(30-31)24(25,26)27/h4-10,13-14,28H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNKOXSJBNRSCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCC3=CC(=C(C=C3)OC)OC)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

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